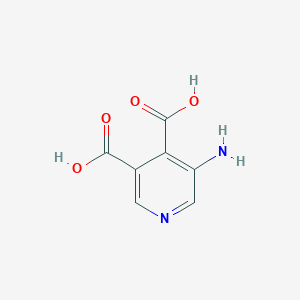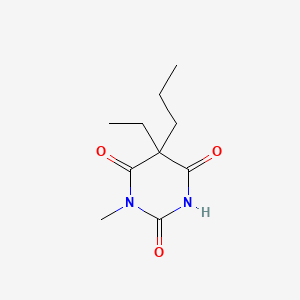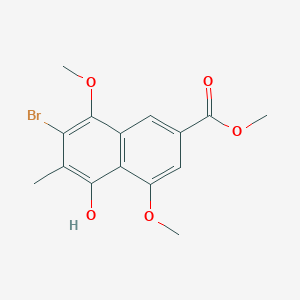
2-Naphthalenecarboxylic acid, 7-bromo-5-hydroxy-4,8-dimethoxy-6-methyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 7-bromo-5-hydroxy-4,8-dimethoxy-6-methyl-, methyl ester is a complex organic compound with the molecular formula C15H15BrO5 and a molecular weight of 355.18 g/mol. This compound is known for its unique structural features, including a naphthalene ring substituted with bromine, hydroxyl, methoxy, and methyl ester groups.
Vorbereitungsmethoden
The synthesis of 2-Naphthalenecarboxylic acid, 7-bromo-5-hydroxy-4,8-dimethoxy-6-methyl-, methyl ester typically involves multi-step organic reactions. One common method includes the bromination of 2-naphthalenecarboxylic acid followed by hydroxylation and methoxylation reactions. The final step involves esterification to form the methyl ester derivative. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Naphthalenecarboxylic acid, 7-bromo-5-hydroxy-4,8-dimethoxy-6-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 7-bromo-5-hydroxy-4,8-dimethoxy-6-methyl-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition or as a probe for biological assays.
Industry: It may be used in the production of dyes, pigments, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylic acid, 7-bromo-5-hydroxy-4,8-dimethoxy-6-methyl-, methyl ester involves its interaction with specific molecular targets. The bromine and hydroxyl groups may participate in hydrogen bonding or halogen bonding with biological macromolecules, affecting their function. The methoxy and methyl ester groups can influence the compound’s lipophilicity and membrane permeability, impacting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Naphthalenecarboxylic acid, 7-bromo-5-hydroxy-4,8-dimethoxy-6-methyl-, methyl ester include:
2-Naphthalenecarboxylic acid, 4-bromo-3-hydroxy-, methyl ester: This compound has a similar structure but differs in the position of the bromine and hydroxyl groups.
2-Naphthalenecarboxylic acid, 7-hydroxy-4,8-dimethoxy-6-methyl-, methyl ester: This compound lacks the bromine substituent, which can significantly alter its chemical and biological properties.
Eigenschaften
Molekularformel |
C15H15BrO5 |
|---|---|
Molekulargewicht |
355.18 g/mol |
IUPAC-Name |
methyl 7-bromo-5-hydroxy-4,8-dimethoxy-6-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H15BrO5/c1-7-12(16)14(20-3)9-5-8(15(18)21-4)6-10(19-2)11(9)13(7)17/h5-6,17H,1-4H3 |
InChI-Schlüssel |
ITEANEQRTYTSMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C(C=C2OC)C(=O)OC)C(=C1Br)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


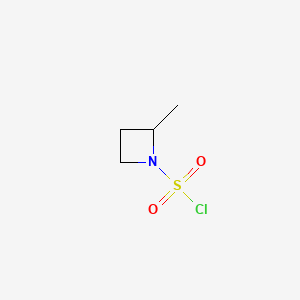

![2,6-Diazaspiro[3.3]heptane dihydrobromide](/img/structure/B13936575.png)
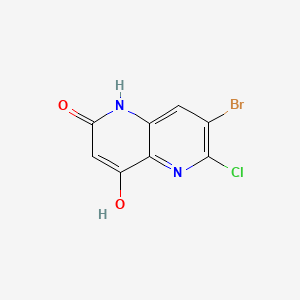
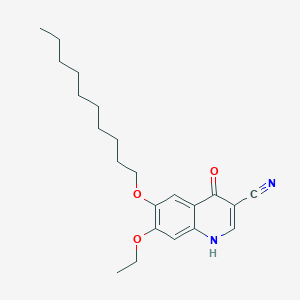

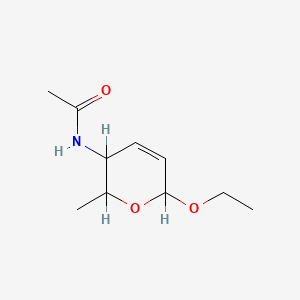
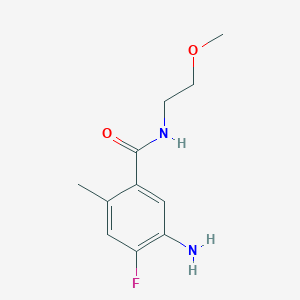
![2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B13936620.png)
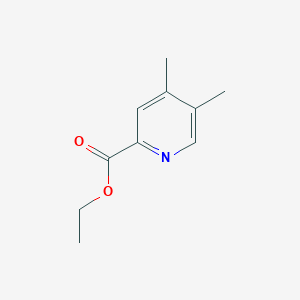
methanone](/img/structure/B13936628.png)
